(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDQYDWKLCVIW-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that exhibits promising biological activities, making it a subject of interest in medicinal chemistry. Its structural features include a butenone moiety and a piperidine ring substituted with a bromopyridine, which may contribute to its diverse pharmacological profiles.
Antitumor Properties
Research indicates that compounds with structural similarities to this compound can exhibit significant antitumor activity. For instance, derivatives of piperidine have been shown to inhibit tumor growth in various cancer models, including BRCA-deficient cancers . The unique combination of the bromopyridine and piperidine scaffolds may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
The mechanism of action for this compound likely involves the modulation of specific receptors or enzymes. It may inhibit pathways related to cell survival and proliferation, similar to other known pharmacological agents. For example, compounds that share its structural characteristics have been noted for their ability to bind to poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .
Antimicrobial Activity
The compound's potential antimicrobial properties also warrant investigation. The presence of the bromopyridine moiety is associated with various biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its efficacy in treating infections .
Computational Predictions
Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions suggest potential therapeutic applications across multiple disease states, emphasizing its versatility as a lead compound in drug development.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |
| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |
| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |
This table highlights how the unique combination of structural features in this compound may confer distinct biological activities not observed in other similar compounds.
Case Study: Antitumor Efficacy
In a recent study examining the efficacy of related compounds in xenograft models, it was found that certain derivatives exhibited significant antitumor effects, particularly against BRCA-deficient cancer cells. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Research Findings: Enzyme Interaction
Further investigations into enzyme interactions revealed that compounds similar to this compound could inhibit key enzymes involved in inflammatory pathways. This suggests potential applications not only in oncology but also in treating inflammatory diseases.
Q & A
Q. Advanced
- Docking studies : Molecular docking into target proteins (e.g., kinases) assesses binding affinity. For example, pyridinyloxy-piperidine analogs show interactions with ATP-binding pockets .
- QSAR models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. Machine learning algorithms (e.g., Random Forest) predict ADMET properties .
How to resolve contradictions in reaction yields during synthesis?
Q. Advanced
- Optimize reaction conditions : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI), temperatures (25–80°C), and solvents (polar aprotic vs. ethers). For example, THF increases steric hindrance, reducing side products .
- Monitor intermediates : Use LC-MS or TLC to identify incomplete steps. Purity critical intermediates via column chromatography (silica gel, hexane/EtOAc) .
How to determine conformational differences in solution vs. solid state?
Q. Advanced
- Solid-state : X-ray crystallography (e.g., monoclinic P21/c systems) reveals planar enone systems and piperidine chair conformations .
- Solution-state : ¹H NMR NOE experiments or DFT calculations (e.g., B3LYP/6-31G*) predict rotational barriers around the C=C bond .
What biological targets are plausible based on structural analogs?
Q. Basic
- Kinase inhibition : Bromopyridine and α,β-unsaturated ketone moieties are common in kinase inhibitors (e.g., JAK2/STAT3 pathways) .
- Antimicrobial activity : Piperidine-linked enones disrupt bacterial membrane integrity (MIC assays recommended) .
How to design stability studies under varying conditions?
Q. Advanced
- Stress testing : Expose to UV light (ICH Q1B), humidity (40–75% RH), and pH gradients (1–13). Monitor degradation via HPLC (C18 columns, acetonitrile/water gradients).
- Kinetic analysis : Arrhenius plots (25–60°C) estimate shelf life. For example, carbonyl groups may hydrolyze under acidic conditions, requiring lyophilization for storage .
What are common pitfalls in interpreting reactivity, and how to mitigate them?
Q. Advanced
- Side reactions : Bromine substituents undergo unintended nucleophilic substitution. Use protecting groups (e.g., Boc for amines) during synthesis .
- Redox sensitivity : The α,β-unsaturated ketone is prone to reduction (e.g., NaBH₄). Control reaction atmosphere (N₂) to prevent unwanted hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
